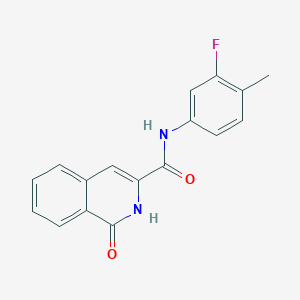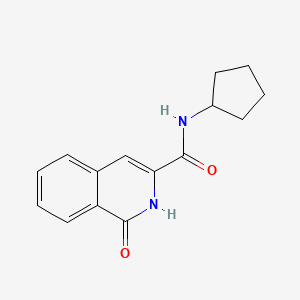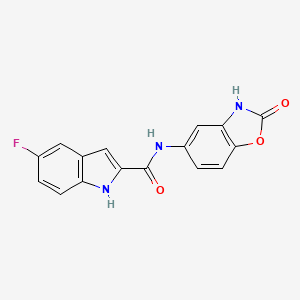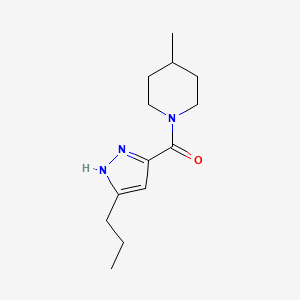
(4-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone, commonly known as MPPP, is a synthetic compound with potential applications in scientific research. MPPP belongs to the class of compounds known as pyrazolones and is structurally similar to the popular research chemical, MDPV. In
作用機序
MPPP acts as a potent dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. By inhibiting the reuptake of dopamine, MPPP can increase the availability of dopamine in the brain, leading to increased stimulation of dopamine receptors.
Biochemical and Physiological Effects
The increased levels of dopamine in the brain caused by MPPP can have a range of biochemical and physiological effects. These effects can include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. MPPP can also cause changes in the levels of other neurotransmitters, such as norepinephrine and serotonin.
実験室実験の利点と制限
One advantage of using MPPP in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, the potential for abuse and toxicity of MPPP must be considered, and precautions should be taken when handling and using this compound.
将来の方向性
There are several potential future directions for research involving MPPP. One area of interest is the development of new dopamine reuptake inhibitors with improved safety profiles and therapeutic potential. Another area of research could be the study of the long-term effects of MPPP on the brain and behavior. Additionally, the potential use of MPPP in the treatment of neurological disorders could be explored further.
Conclusion
In conclusion, MPPP is a synthetic compound with potential applications in scientific research. Its mechanism of action as a dopamine reuptake inhibitor makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, precautions must be taken when handling and using this compound due to its potential for abuse and toxicity. Further research is needed to explore the potential therapeutic uses of MPPP and to develop new compounds with improved safety profiles and therapeutic potential.
合成法
MPPP can be synthesized using a variety of methods, including the reaction of 4-methylpiperidine with 3-(5-bromo-1H-pyrazol-3-yl)propanoic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 4-methylpiperidine with 3-(5-chloro-1H-pyrazol-3-yl)propanoic acid, followed by treatment with propylamine and acetic anhydride.
科学的研究の応用
MPPP has potential applications in scientific research, particularly in the study of the central nervous system. It has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This mechanism of action makes MPPP a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-4-11-9-12(15-14-11)13(17)16-7-5-10(2)6-8-16/h9-10H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEDOLOKLRTVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

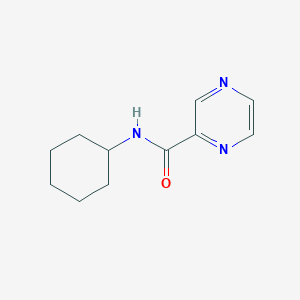
![N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B7496440.png)
![N-[2-(4-propylphenoxy)ethyl]nonanamide](/img/structure/B7496444.png)
![N-benzyl-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496452.png)
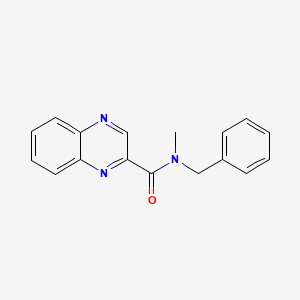

![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)
![N-[(3-methoxyphenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7496482.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7496497.png)

